molecular formula C8H9N B072439 4-Vinylaniline CAS No. 1520-21-4

4-Vinylaniline

Cat. No. B072439
CAS RN: 1520-21-4
M. Wt: 119.16 g/mol
InChI Key: LBSXSAXOLABXMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Vinylaniline can be synthesized through several methods, each with different yields, purities, and practical applications. The synthesis often involves the condensation reactions of aryl aldehydes, malononitrile, and α-amino activated C–H acids, showcasing high yields and mild reaction conditions (Zahedifar et al., 2020).

Molecular Structure Analysis

The molecular structure of 4-Vinylaniline is characterized by spectroscopic methods such as NMR, IR, and UV-Vis, providing insights into its chemical behavior and interactions. The structure influences its reactivity and properties in various chemical reactions (Nagabalasubramanian et al., 2015).

Chemical Reactions and Properties

4-Vinylaniline participates in numerous chemical reactions, including cycloadditions and condensation reactions, forming a wide range of heterocyclic compounds. These reactions are crucial for the synthesis of complex organic molecules and have significant implications in drug design and materials science (Schwartz et al., 2009).

Physical Properties Analysis

The physical properties of 4-Vinylaniline, such as solubility, melting point, and boiling point, are essential for its application in various chemical processes. These properties determine its behavior in different environments and its compatibility with other chemical substances (Lee et al., 1996).

Scientific Research Applications

  • Fluorescent Nanoparticle Probes : Poly-4-vinylaniline nanoparticles, with significantly higher fluorescence compared to 4-vinylaniline, have been utilized for the spectrofluorimetric determination of reduced glutathione. These nanoparticles offer advantages like higher brightness and stability against photobleaching (Wang et al., 2010).

  • Synthesis of 4-Aryl Quinolines : 4-Vinylaniline has been used in palladium-catalyzed carbon annulation with dimethyl sulfoxide, providing a facile pathway to synthesize 4-aryl quinolines (Yuan et al., 2017).

  • Antimicrobial Activity : The dispersion-forming capability of poly(4-vinylaniline) colloids correlates with their antimicrobial activity against Micrococcus luteus. This indicates the potential of 4-vinylaniline-derived polymers in antimicrobial applications (Yamamoto et al., 2020).

  • Bioelectronics Interfaces : Bacterial cellulose fibers functionalized with a poly(4-vinylaniline)/polyaniline bilayer have shown potential for bioelectronics interfaces. This functionalization enhances electrical conductivity and cell viability, making it relevant for biomedical applications like biosensors (Rebelo et al., 2019).

  • Polymer Synthesis and Characterization : The synthesis and selective polymerization of a bifunctional monomer, benzenaminium 4-styrenesulfonate (containing a vinyl and an anilinium group), have been studied, showing potential in developing novel polymers (Conejo-Dávila et al., 2020).

  • Synthesis of Polycyclic Indole Derivatives : 4-Vinylaniline derivatives have been utilized in acid-catalyzed reactions to synthesize new classes of polycyclic indole derivatives, demonstrating its application in organic synthesis (Walter et al., 1993).

  • Polymerization for Electrochemical Applications : Polyaniline nanostructures, synthesized using vinyl-containing polymers, exhibit morphology-dependent electrochemical characteristics. This finding is significant for developing advanced materials for capacitors and other electronic devices (Park et al., 2012).

  • Chemical Synthesis of Quinolines : 4-Vinylanilines have been used in a copper-mediated formal [5+1] oxidative annulation process to synthesize 4-arylated quinoline derivatives. This highlights its role in facilitating complex organic synthesis processes (Xiang et al., 2020).

  • Thermoset Precursors : Vinyl-containing benzoxazine polymers, including those derived from 4-vinylaniline, have been investigated as precursors for high-performance thermosets, relevant in material science and engineering (Takeichi et al., 2015).

  • Surface-Enhanced Raman Spectroscopy : Thorny Au nanostructures on polyaniline surfaces, where 4-vinylaniline is involved, have been fabricated for sensitive surface-enhanced Raman spectroscopy, useful in analytical chemistry (Li et al., 2013).

Safety And Hazards

4-Vinylaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation, is suspected of causing cancer, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

4-Vinylaniline has been used in various applications such as the synthesis of modified polystyrenes . It is also used as a second surfactant for coating nanomagnetic particles . Future research and applications of 4-Vinylaniline could potentially expand in these areas.

properties

IUPAC Name

4-ethenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9N/c1-2-7-3-5-8(9)6-4-7/h2-6H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSXSAXOLABXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25086-42-4
Record name Poly(4-aminostyrene)
Source CAS Common Chemistry
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DSSTOX Substance ID

DTXSID4061751
Record name 4-Vinylaniline
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Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Vinylaniline

CAS RN

1520-21-4, 25086-42-4
Record name 4-Aminostyrene
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Record name 4-Aminostyrene
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Record name Aniline, polymers
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Record name Benzenamine, 4-ethenyl-
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Record name 4-Vinylaniline
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Record name 4-vinylaniline
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Record name 4-AMINOSTYRENE
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Synthesis routes and methods I

Procedure details

A mixture of 2-(4-aminophenyl)ethanol (10 g, 73 mmol), KOH (25 g, 450 mmol) and t butylcatechol (0.1 g) was heated at 240° C./40 mmHg in a flask fitted with a water-cooled condenser for 90 minutes. The contents of the flask were then distilled into a receiver vessel as a clear, 2-phase system which sodified as white crystals on standing. The solid was extracted with 50 ml diethyl ether, washed twice with 25 ml distilled water and the organic phase separated. After drying for 2 hours over NaOH pellets, the ether solution was filtered and the volatiles removed in vacuo to yield a colourless crystalline solid. Fractional distillation at 38° C. (1×10-2 mbar) yielded 4-aminostyrene. The colourless liquid was stored at -30° C. (at which temperature it is a crystalline solid) to prevent polymerisation.
Quantity
10 g
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25 g
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0.1 g
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Synthesis routes and methods II

Procedure details

11.4 g of sodium nitrite, 28.0 g of sulfanilic acid and 1200 g of 0° C. water were fed into a reactor to form diazonium sulfanilate, to which was added 200 g of a carbon black pigment, Raven C. When the generation of nitrogen ceased, the reaction mixture was concentrated, and further reacted at an elevated temperature. The resulting mixture was extracted with ethanol for 12 hours in a Soxhlet's extractor to remove unreacted compounds and side products, and this was again dissolved in water and filtered to obtain a dispersion of about 20 wt. % sulfanilate-processed carbon black pigment. On the other hand, 3.6 g of aminostyrene, 2.1 g of sodium nitrite and 150 g of water were fed into a separate reactor to form a diazonium salt of 4-aminostyrene, and this was dissolved in 10 g of ethanol. The sulfanilate-processed carbon black pigment dispersion was added to the diazonium salt solution and reacted for 18 hours with stirring. Then, this was filtered and purified through Soxhlet extraction to obtain a dispersion of a carbon black pigment having 4-aminostyrene added to its surface. Next, 30 g of deionized water was degassed in a nitrogen atmosphere at 90° C. in a reactor, and a mixture of 28.13 g of the 4-aminostyrene-added carbon black pigment dispersion, 2.0 g of methyl methacrylate, 2.0 g of butyl acrylate, and 1.0 g of polyethylene glycol 2000 monomethyl ether acrylate dissolved in 3.0 g of deionized water was dropwise added thereto over a period of 20 minutes. 0.22 g of potassium persulfate was added thereto and reacted at 80° C. for 18 hours. The resulting product was concentrated under reduced pressure, and extracted with acetone in an Soxhlet's extractor to remove the non-added polymer. The process gave an intended dispersion of a pigment having a polymer group bonded to its surface.
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0 (± 1) mol
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3.6 g
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reactant
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2.1 g
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150 g
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solvent
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Synthesis routes and methods III

Procedure details

Dehydration of 9.2 g of p-aminophenylethanol (Chem. Abs., vol. 59:3797f) was done by heating with 8.8 g of KOH in the flame of a Bunsen burner under a nitrogen atmosphere (about 6 mm pressure). The product was collected by cooling with a Dry Ice-acetone bath. The solution was extracted with ether, dried over KOH and filtered. Evaporation of the ether gave p-aminostyrene, which was characterized by IR and NMR; the yield was 6.4 g.
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9.2 g
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8.8 g
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Synthesis routes and methods IV

Procedure details

A copolymer of 2-vinyl pyridine and para-aminostyrene was prepared in a similar manner to example A with the exception that toluene was used instead of ethanol and only 2.80 ml of para-aminostyrene was used. The resultant product was purified by allowing the toluene to evaporate, redissolving the precipitate in dioxin and reprecipitating with water. The resultant polymer had a number average molecular weight of about 21,500 and a weight average molecular weight of about 54,000 as determined by GPC.
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0 (± 1) mol
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2.8 mL
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Synthesis routes and methods V

Procedure details

The diazonium salt of 4-aminostyrene is prepared as above from 3.6 g aminostyrene, 2.1 g sodium nitrite, and 150 g water. Ethanol, 10 g, is added to completely dissolve the diazonium salt. A solution of PABA-treated MMC is added to the diazonium salt solution, and it is allowed to react for 18 hours under mixing. The solution is filtered to provide MMC solution at about 11 wt %. This MMC contains both benzoic acid and styrene functionalities covalently attached to the MMC particle.
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3.6 g
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reactant
Reaction Step One
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2.1 g
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reactant
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150 g
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solvent
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[Compound]
Name
diazonium salt
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diazonium salt
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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